molecular formula C20H28N4O15P2 B14742906 Thymidylyl-(3'-5')-3'-thymidylic acid CAS No. 2476-56-4

Thymidylyl-(3'-5')-3'-thymidylic acid

Cat. No.: B14742906
CAS No.: 2476-56-4
M. Wt: 626.4 g/mol
InChI Key: LPGUBBCKPSUVTG-UGYDUONOSA-N
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Description

Thymidylyl-(3'-5')-3'-thymidylic acid is a synthetic dinucleotide consisting of two thymidine units joined by a 3'-5' phosphodiester linkage. As a thymidine oligonucleotide, it is related to thymidine monophosphate (dTMP), a fundamental nucleotide monomer used in DNA synthesis . This compound is provided for research applications. Researchers investigating nucleotide chemistry, enzyme mechanisms, or biochemical pathways may find this specific dimer useful as a reference standard or as a substrate in enzymatic studies. The molecular formula for this compound is C₂₀H₂₈N₄O₁₅P₂ and it has a molecular weight of 626.41 g/mol . This product is intended for laboratory research by trained professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2476-56-4

Molecular Formula

C20H28N4O15P2

Molecular Weight

626.4 g/mol

IUPAC Name

[(2R,3S,5S)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H28N4O15P2/c1-9-5-23(19(28)21-17(9)26)15-3-11(13(7-25)36-15)39-41(33,34)35-8-14-12(38-40(30,31)32)4-16(37-14)24-6-10(2)18(27)22-20(24)29/h5-6,11-16,25H,3-4,7-8H2,1-2H3,(H,33,34)(H,21,26,28)(H,22,27,29)(H2,30,31,32)/t11-,12-,13+,14+,15-,16+/m0/s1

InChI Key

LPGUBBCKPSUVTG-UGYDUONOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for Thymidylyl 3 5 3 Thymidylic Acid and Its Analogs

Chemical Synthesis Approaches

The chemical synthesis of Thymidylyl-(3'-5')-3'-thymidylic acid has evolved significantly, with each new method aiming to improve efficiency, yield, and purity. These approaches rely on the stepwise addition of nucleotide monomers, with careful protection of reactive groups to ensure the formation of the correct phosphodiester linkage.

Phosphodiester Synthesis Methods and Internucleotidic Linkage Formation

The phosphodiester method, pioneered by H. Gobind Khorana, was one of the earliest successful approaches for oligonucleotide synthesis. This solution-phase technique involves the condensation of a 5'-protected nucleoside with the 3'-phosphate of another nucleoside. The key step is the formation of the internucleotidic 3'-5' phosphodiester bond.

The process begins with a 5'-O-protected thymidine (B127349) and a 3'-O-acetyl-thymidine-5'-phosphate. A condensing agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is used to activate the phosphate (B84403) group, facilitating its reaction with the 3'-hydroxyl group of the other nucleoside. A significant challenge with this method is the potential for side reactions, including the formation of pyrophosphate linkages and branching at the internucleotidic phosphate.

Solid-Phase Synthesis of Oligonucleotides Incorporating this compound Derivatives

Solid-phase synthesis revolutionized oligonucleotide production by attaching the growing chain to an insoluble support, simplifying the purification process. This method, most commonly employing phosphoramidite (B1245037) chemistry, allows for the automation of the synthesis cycle.

The synthesis begins with the first nucleoside (thymidine) attached to a solid support, such as controlled pore glass (CPG) or polystyrene, through its 3'-hydroxyl group. The synthesis then proceeds in the 3' to 5' direction. Each cycle of nucleotide addition involves four main steps:

Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group.

Coupling: The activated phosphoramidite of the next nucleoside (thymidine phosphoramidite) is added, and it couples with the free 5'-hydroxyl group.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (shorter sequences).

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.

Application of Protecting Group Chemistry in Dinucleotide Synthesis

The success of any chemical synthesis of oligonucleotides hinges on the strategic use of protecting groups. These temporary modifications of reactive functional groups prevent unwanted side reactions and ensure the formation of the correct chemical bonds. In the synthesis of this compound, several key protecting groups are employed.

5'-Hydroxyl Protection: The 5'-hydroxyl group of the incoming nucleoside is typically protected with a dimethoxytrityl (DMT) group. This bulky group provides selectivity and is easily removed under mild acidic conditions.

3'-Hydroxyl Protection: In solution-phase synthesis, the 3'-hydroxyl of the 5'-phosphate component may be protected with a group like an acetyl group.

Phosphate Protection: As mentioned in the phosphotriester approach, groups like the 2-cyanoethyl or aryl groups are used to protect the phosphate moiety, preventing side reactions and aiding in purification.

Nucleobase Protection: While the thymine (B56734) base is less reactive than other nucleobases, in some strategies, its N3 imide group can be protected to prevent potential side reactions, for instance, with a t-butyloxycarbonyl (Boc) group.

The selection of protecting groups must be orthogonal, meaning that each type of protecting group can be removed under specific conditions without affecting the others.

Functional Group Common Protecting Group Removal Condition
5'-HydroxylDimethoxytrityl (DMT)Mild Acid (e.g., trichloroacetic acid)
Phosphate (Phosphotriester)2-CyanoethylBase (e.g., ammonia)
N3 of Thyminet-Butyloxycarbonyl (Boc)Acid

Enzymatic Synthesis Routes

Enzymatic methods offer an alternative to chemical synthesis, often providing high specificity and efficiency under mild reaction conditions. DNA polymerases are the key enzymes in these processes.

Polymerase-Catalyzed Incorporation of Thymidine Monophosphates into Dinucleotides

DNA polymerases catalyze the template-directed synthesis of DNA from deoxynucleoside triphosphates (dNTPs). While these enzymes typically synthesize long DNA strands, they can be used in controlled reactions to produce short oligonucleotides, including dinucleotides.

The synthesis of this compound would require a template strand containing two adjacent adenine (B156593) bases, a primer that anneals to the template just before these adenines, and thymidine triphosphate (dTTP) as the substrate. The polymerase adds two thymidine monophosphate units sequentially to the 3' end of the primer.

Recent advancements in enzymatic synthesis have focused on using terminal deoxynucleotidyl transferase (TdT), a template-independent polymerase, or employing reversible terminator dNTPs to achieve controlled, stepwise synthesis with very high stepwise efficiencies, often exceeding 98%. acs.orgthe-scientist.com Furthermore, dinucleoside pyrophosphates have been explored as novel substrates for DNA polymerases, potentially simplifying the synthesis process. researchgate.net

Polymerase Template Requirement Substrate Typical Stepwise Efficiency
DNA Polymerase ITemplate-dependentdNTPsHigh
Terminal deoxynucleotidyl transferase (TdT)Template-independentdNTPsHigh
Engineered PolymerasesTemplate-dependentReversible Terminator dNTPs>98%

Biosynthetic Pathways of Related Thymidine Monophosphates

The biosynthesis of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway. taylorandfrancis.comresearchgate.net

The de novo pathway is the primary route for dTMP production. taylorandfrancis.com This pathway involves the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). taylorandfrancis.comresearchgate.net This critical reaction is catalyzed by the enzyme thymidylate synthase (TS). taylorandfrancis.comtaylorandfrancis.com The methyl group is provided by N5,N10-methylenetetrahydrofolate, which is converted to dihydrofolate during the reaction. youtube.com Dihydrofolate is then reduced back to tetrahydrofolate by dihydrofolate reductase, allowing the cycle to continue. youtube.com Thymidylate synthase will only act on the deoxyribose form of the monophosphate nucleotide (dUMP), not the ribose form (UMP) or the di- or triphosphate versions. youtube.com

The salvage pathway provides an alternative route for dTMP synthesis by recycling pre-existing thymidine. In this pathway, thymidine is transported into the cell and then phosphorylated by the enzyme thymidine kinase 1 (TK1) to form thymidine monophosphate (TMP). researchgate.net This pathway is particularly important in cells that may not be undergoing rapid division or when the de novo pathway is inhibited.

Once formed, dTMP is further phosphorylated by thymidylate kinase to thymidine diphosphate (B83284) (TDP) and subsequently to thymidine triphosphate (dTTP), which is one of the four nucleoside triphosphates required for DNA replication and repair. taylorandfrancis.comresearchgate.net

PathwayStarting SubstrateKey EnzymeProduct
De Novo Synthesisdeoxyuridine monophosphate (dUMP)Thymidylate Synthase (TS)deoxythymidine monophosphate (dTMP)
Salvage PathwayThymidineThymidine Kinase 1 (TK1)Thymidine Monophosphate (TMP)

Synthesis of Modified this compound Analogs and Building Blocks

The synthesis of modified analogs of this compound is a significant area of research for developing therapeutic oligonucleotides and molecular probes. Modifications can be introduced at the phosphate backbone, the sugar moiety, or the nucleobase to alter properties such as nuclease resistance, binding affinity, and cellular uptake.

One class of analogs involves modifications to the phosphodiester backbone. For instance, a 3'-N,5'-S-bridging thiophosphoramidate analogue of thymidylyl-3',5'-thymidine has been synthesized. researchgate.net This modification introduces a nitrogen and sulfur atom into the backbone linkage. Conformational studies of this analog showed that the 3'-N-substituted deoxyribose ring preferentially adopts an 'north', RNA-like conformation. researchgate.net Another example includes the preparation of 5'-deoxy-5'-selene dinucleoside Se-phosphates and Se-phosphonates, created by alkylating 5'-O-protected nucleoside 3'-O-(O-alkylphosphoroselenoates). documentsdelivered.com

Modifications to the sugar moiety are also common. For example, 4′-C-[(N-alkyl)aminoethyl]thymidine analogs have been synthesized to enhance lipid solubility and basicity, which can improve nuclease resistance and cellular uptake. mdpi.com The synthesis of these analogs starts from diacetone-D-glucose and involves a multi-step procedure to create a key intermediate which is then reacted with various alkyl iodides. mdpi.com These modified nucleosides are then incorporated into oligonucleotides using the solid-phase phosphoramidolite method. mdpi.com

Furthermore, the pyrimidine (B1678525) base itself can be functionalized. C-5-triazolyl-functionalized thymidine analogs have been developed. rsc.org These modifications, which introduce 1-phenyl-1,2,3-triazole scaffolds at the 5-position of the thymine base, have been shown to increase the thermal stability of DNA duplexes by engaging in stacking interactions. rsc.org

The synthesis of these complex molecules often employs the phosphotriester or phosphoramidite methods for oligonucleotide synthesis. mdpi.comdocumentsdelivered.comnih.gov These methods allow for the sequential addition of nucleotide building blocks, including the modified analogs, onto a solid support to create the desired oligonucleotide sequence. mdpi.com

Analog TypeModification SiteSynthetic ApproachKey Precursors/Reagents
Thiophosphoramidate AnalogPhosphate BackboneAqueous condition synthesisUnprotected aminonucleosides
Selenophosphate/Selenophosphonate AnalogsPhosphate BackboneAlkylation5'-O-protected nucleoside 3'-O-(O-alkylphosphoroselenoates)
4′-C-[(N-alkyl)aminoethyl]thymidine AnalogsSugar MoietyMulti-step synthesis from diacetone-D-glucose followed by phosphoramidite methodDiacetone-D-glucose, Alkyl iodides
C-5-triazolyl-functionalized Thymidine AnalogsNucleobase (Thymine)Not detailed in provided context1-Phenyl-1,2,3-triazole scaffolds

Advanced Structural Elucidation and Conformational Analysis of Thymidylyl 3 5 3 Thymidylic Acid

Spectroscopic Techniques for Solution Structure Determination

The three-dimensional structure of Thymidylyl-(3'-5')-3'-thymidylic acid, also known as d(TpT), in solution is not static but exists as a dynamic equilibrium of various conformers. Spectroscopic techniques are crucial for characterizing these conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of dinucleotides like d(TpT) in solution. By analyzing chemical shifts and proton-proton coupling constants, researchers can deduce the preferred conformations of the sugar rings, the phosphodiester backbone, and the orientation of the thymine (B56734) bases.

A 270 MHz NMR spectroscopic study of d(TpT) revealed significant details about its solution structure. nih.gov Analysis of the coupling constants indicates that the deoxyribose sugar moieties of the constituent nucleotides preferentially adopt an S-type (2'-endo) conformation. nih.govnih.gov This conformation is characteristic of B-form DNA. The molecule also shows a high degree of conformational purity along its sugar-phosphate backbone. nih.gov The analysis of chemical shifts further suggests the presence of a significant amount of a right-handed helical structure. nih.gov

Conformational Parameters of d(TpT) Determined by NMR
Structural FeatureDominant ConformationSupporting Evidence
Deoxyribose Sugar PuckerS-type (2'-endo)Analysis of proton-proton coupling constants nih.govnih.gov
Backbone (C4'-C5' bond)γ+ = 75%Analysis of coupling constants nih.gov
Backbone (C3'-O3' bond)trans conformationAnalysis of coupling constants nih.gov
Overall StructureRight-handed helical propensityChemical shift considerations nih.gov

Ultraviolet (UV) spectroscopy is used to monitor the stacking interactions between the thymine bases of d(TpT). Base stacking leads to a phenomenon known as hypochromicity, where the total UV absorbance of the dinucleotide is less than the sum of the absorbances of its constituent mononucleotides. The extent of this hypochromicity is a measure of the degree of intramolecular stacking. Studies have shown that d(TpT) exhibits significant base stacking. nih.gov UV spectroscopy is also fundamental in studying the photochemistry of d(TpT), as the stacked arrangement of the bases influences the formation of photoproducts like cyclobutane (B1203170) pyrimidine (B1678525) dimers upon UV irradiation. nih.govrsc.org

Conformational Dynamics of Deoxyribose Moieties and Internucleotide Phosphodiester Linkages

The internucleotide phosphodiester linkage has several rotatable bonds that define the backbone conformation. For d(TpT), the C4'-C5' bond (γ torsion angle) shows a preference for the γ+ conformation (75% population). nih.gov Similarly, the C3'-O3' bond adopts a trans conformation. nih.gov This defined preference indicates a relatively high degree of conformational purity along the backbone, contributing to the adoption of a stable helical structure in solution. nih.gov

Intramolecular Base Stacking and Helical Structural Propensities of this compound

The non-covalent stacking interactions between the adjacent thymine bases are a major stabilizing force in the structure of d(TpT). These π-π stacking interactions contribute significantly to the formation of a right-handed helical structure. nih.gov The propensity for intramolecular stacking in d(TpT) has been confirmed by UV and CD spectroscopy, which show characteristic signatures of base association. nih.gov This inherent tendency to form a stacked, helical conformation is a fundamental property of the dinucleotide, influencing its behavior in larger DNA structures and its interaction with other molecules. The stability of this stacked arrangement is a balance of hydrophobic and electrostatic interactions between the adjacent thymine rings.

Comparative Conformational Studies with Modified Dinucleotides

To understand the structural contributions of different parts of the dinucleotide, researchers have conducted comparative studies of d(TpT) with synthetic analogues containing modifications in the phosphodiester linkage.

One such study compared d(TpT) with two analogues: d(TpST), where an oxygen atom in the phosphodiester linkage is replaced by sulfur, and NH2d(TcmT), another backbone-modified analogue. nih.gov NMR analysis revealed several key differences:

Sugar Conformation : The S-type preference of the sugar moieties was largely unaffected by these modifications. nih.gov

Backbone Flexibility : The C4'-C5' bond in the modified dimers showed significantly greater conformational freedom (γ+ = 32% in d(TpST) and 35% in NH2d(TcmT)) compared to the native d(TpT) (γ+ = 75%). nih.gov

Glycosidic Bond : The glycosidic bonds in the modified analogues showed a preferential syn conformation, a notable deviation from the typical anti conformation found in B-DNA. nih.gov

Stacking and Pairing : UV and CD data demonstrated that these modified dimers have a poor tendency to stack intramolecularly and also base pair less efficiently with their complementary strand, d(ApA), when compared to the unmodified d(TpT). nih.gov

These comparative studies highlight the critical role of the phosphodiester backbone in maintaining the canonical B-form helical structure, influencing everything from backbone flexibility to the efficiency of base stacking and pairing.

Comparative Conformational Data of d(TpT) and Modified Analogues nih.gov
Parameterd(TpT) (Unmodified)d(TpST) (Modified)NH2d(TcmT) (Modified)
Sugar PuckerPreferentially S-typePreferentially S-typePreferentially S-type
C4'-C5' Bond (γ+) Population75%32%35%
Glycosidic BondPreferentially antiPreferentially synPreferentially syn
Intramolecular StackingFavorablePoor tendencyPoor tendency
Base Pairing with d(ApA)EfficientLess efficientLess efficient

Biochemical Functions and Metabolic Intersections of Thymidylyl 3 5 3 Thymidylic Acid

Role in Nucleic Acid Structure and Function Elucidation

The study of short, defined oligonucleotides like thymidylyl-(3'-5')-3'-thymidylic acid provides crucial insights into the three-dimensional structure of DNA. The analysis of the crystal structure of the closely related dinucleotide, sodium thymidylyl-(5'→3')-thymidylate-5', revealed a high degree of conformational consistency between the two nucleotide units. In this structure, the planes of the two thymine (B56734) bases are not parallel but are tilted with respect to each other. Such structural parameters derived from simple dinucleotides are instrumental in the interpretation of DNA fiber diffraction patterns and the refinement of models for more complex DNA structures. These studies help to elucidate the conformational dynamics of the DNA backbone and the spatial relationships between adjacent bases, which are fundamental to its biological function.

Furthermore, the photochemical behavior of dinucleotides provides a window into the mechanisms of DNA damage. For instance, studies on the photochemistry of thymidylyl-(3'-5')-5-methyl-2'-deoxycytidine (Tpm5dC) have shown the formation of various photoproducts upon UV irradiation, including cyclobutane (B1203170) dimers and (6-4) adducts. nih.gov Interestingly, small amounts of thymidylyl-(3'-5')-thymidine (TpT) were also observed as a secondary photoreaction product. nih.gov This highlights how the study of simple dinucleotides can illuminate the complex pathways of DNA damage and the subsequent formation of altered structures.

Involvement in DNA Replication and Repair Mechanisms as a Model Substrate

This compound and similar dinucleotides are pivotal model substrates for investigating the mechanisms of enzymes involved in DNA replication and repair. A key example is DNA photolyase, an enzyme that repairs UV-induced DNA damage by reversing the formation of cyclobutane pyrimidine (B1678525) dimers (CPDs).

Research has demonstrated that DNA photolyase can recognize and repair thymine dimers within a DNA strand that is part of a DNA/PNA (peptide nucleic acid) hybrid duplex. nih.gov The enzyme binds to the DNA backbone surrounding the dimer and flips the damaged dinucleotide out into its active site for repair. researchgate.net The ability of photolyase to act on a thymine dimer within a defined dinucleotide substrate underscores the importance of such molecules in mechanistic studies of DNA repair enzymes. These model systems allow for detailed kinetic and structural analyses of enzyme-substrate interactions in the absence of the complexity of a full-length DNA molecule.

The following table summarizes key aspects of DNA photolyase's interaction with its substrate, illustrating the type of data that can be obtained using dinucleotide models.

ParameterDescriptionSignificance in Research
Substrate Recognition The enzyme specifically binds to the distorted DNA structure caused by the cyclobutane pyrimidine dimer.Allows for the study of the structural requirements for enzyme binding and the initial steps of the repair process. researchgate.net
Dimer Flipping The enzyme flips the dimer out of the DNA helix and into the active site.Provides insight into the conformational changes required for catalysis and the dynamic nature of DNA-protein interactions. researchgate.net
Photoreactivation A light-dependent reaction where the enzyme uses a flavin cofactor to break the bonds of the cyclobutane ring, restoring the original bases.Enables the detailed study of the photochemical mechanism of DNA repair and the role of cofactors in enzymatic reactions. researchgate.net
Product Release The repaired dinucleotide is released from the active site, and the enzyme dissociates from the DNA.Important for understanding the overall efficiency and turnover of the enzyme in the cellular context. researchgate.net

Position within Pyrimidine Nucleotide Metabolism Pathways

This compound, as a dinucleotide, is situated within the broader context of pyrimidine nucleotide metabolism. This intricate network of biochemical reactions is responsible for the synthesis, interconversion, and degradation of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. nih.govwikipedia.org The metabolism of pyrimidines can be broadly divided into de novo synthesis and salvage pathways. researchgate.netresearchgate.net

The de novo pathway synthesizes pyrimidine nucleotides from simpler precursor molecules such as bicarbonate, ammonia, and aspartate. nih.govwikipedia.org The salvage pathway, on the other hand, recycles pre-existing bases and nucleosides that are released during the degradation of nucleic acids. nih.gov Thymidine (B127349) monophosphate (dTMP), the monomeric unit of this compound, is a key product of these pathways.

The formation of the phosphodiester bond linking the two thymidylate units in this compound is a fundamental process in DNA synthesis, catalyzed by DNA polymerases using deoxythymidine triphosphate (dTTP) as a substrate. While this dinucleotide itself is not a central intermediate in the main metabolic pathways, its components are direct products, and its degradation would feed back into the pyrimidine salvage pathway.

The diagram below provides a simplified overview of the key stages in pyrimidine metabolism leading to the synthesis of thymidine nucleotides.

Figure 1: Simplified Pyrimidine Metabolism Pathway

Mechanisms of Thymidine Monophosphate Homeostasis Regulated by Related Enzymes

The intracellular concentration of thymidine monophosphate (dTMP) and its phosphorylated derivatives is tightly regulated to ensure a balanced supply for DNA synthesis and to prevent the accumulation of potentially toxic levels of nucleotides. wikipedia.org This homeostasis is maintained through the coordinated action of several key enzymes.

Thymidylate Synthase (TS) is a crucial enzyme in the de novo synthesis of dTMP. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using N5,N10-methylenetetrahydrofolate as the methyl donor. wikipedia.orgtaylorandfrancis.com The activity of thymidylate synthase is a critical control point in the production of thymine nucleotides and is essential for DNA replication. taylorandfrancis.com Inhibition of this enzyme leads to a depletion of dTMP and subsequent "thymineless death" of rapidly dividing cells, making it a major target for cancer chemotherapy. taylorandfrancis.com

Thymidine Kinase (TK) plays a central role in the salvage pathway, phosphorylating thymidine to dTMP. nih.gov There are two main isozymes: cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2). TK1 activity is cell cycle-regulated, increasing significantly during the S phase to provide dTMP for DNA replication. nih.gov

The regulation of these enzymes occurs at multiple levels, including transcriptional control and allosteric feedback inhibition. For example, the end product of the pathway, deoxythymidine triphosphate (dTTP), can inhibit the activity of thymidine kinase, thus preventing the overproduction of thymidine nucleotides.

The table below summarizes the key enzymes involved in dTMP homeostasis.

EnzymePathwayReaction CatalyzedRegulatory Importance
Thymidylate Synthase (TS) De Novo SynthesisdUMP + N5,N10-methylenetetrahydrofolate → dTMP + DihydrofolateA primary source of dTMP for DNA synthesis; a key target for anticancer drugs. wikipedia.orgtaylorandfrancis.com
Thymidine Kinase (TK) Salvage PathwayThymidine + ATP → dTMP + ADPRecycles thymidine from nucleic acid breakdown; crucial for providing dTMP, especially when de novo synthesis is limited. nih.gov
Thymidylate Kinase (TMPK) PhosphorylationdTMP + ATP → dTDP + ADPThe subsequent phosphorylation step towards the formation of dTTP for DNA synthesis. taylorandfrancis.com

Enzymatic Interactions and Kinetic Analysis with Thymidylyl 3 5 3 Thymidylic Acid

DNA Polymerase Activities and Bypass Mechanisms

The interaction of DNA polymerases with thymidylyl-(3'-5')-3'-thymidylic acid and its derivatives, particularly those containing lesions, provides critical insights into the mechanisms of DNA replication, repair, and mutagenesis.

Ultraviolet (UV) radiation can induce the formation of photoproducts between adjacent thymine (B56734) bases, such as those in thymidylyl-(3'-5')-thymidine, leading to lesions like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). nih.govresearchgate.net These lesions pose a significant block to replicative DNA polymerases. researchgate.netresearchgate.net However, specialized translesion synthesis (TLS) polymerases have evolved to bypass such damage, albeit with varying degrees of fidelity. nih.gov

Human DNA polymerase ι (pol ι), for instance, can facilitate the replication across a thymine-thymine CPD, but this process is highly error-prone. nih.gov Kinetic studies have shown that pol ι misinserts T or G opposite the 3' T of the CPD more frequently than the correct base, A. nih.gov In contrast, yeast DNA polymerase η (pol η) is capable of efficiently and accurately bypassing a thymine-thymine dimer by incorporating two adenine (B156593) residues opposite the lesion. researchgate.net Another key enzyme in this process is DNA polymerase ζ (pol ζ), a complex of the Rev3 and Rev7 proteins, which can replicate past a thymine-thymine cis-syn cyclobutane dimer with an efficiency of about 10%, a rate significantly higher than that of the replicative DNA polymerase alpha. nih.gov

The efficiency of lesion bypass is a critical factor in cellular survival after UV damage. The table below summarizes the bypass efficiencies of different polymerases for thymine-thymine dimers.

Bypass Efficiency of Various DNA Polymerases for Thymine-Thymine Dimers
DNA PolymeraseOrganismBypass Efficiency (%)Fidelity
Polymerase ζ (Rev3/Rev7)Yeast~10Error-prone
Polymerase ηYeastHighError-free (inserts AA)
Polymerase ιHumanLimitedError-prone (misinserts T or G)
Polymerase alphaYeast≤1-

The fidelity of DNA polymerases, their ability to select the correct nucleotide, is a cornerstone of genomic integrity. This high level of accuracy is achieved through a combination of factors, including the precise geometry of the active site, which recognizes the shape of correct Watson-Crick base pairs, and kinetic selectivity, where the incorporation of the correct nucleotide is much faster than that of an incorrect one. youtube.compatsnap.com Many high-fidelity polymerases also possess a 3' to 5' exonuclease proofreading activity that removes misincorporated nucleotides. patsnap.comthermofisher.com

Interactions between the DNA polymerase and the sugar moiety of the incoming nucleotide play a crucial role in maintaining fidelity. d-nb.info The enzyme's active site contains a "steric gate," a bulky amino acid residue that clashes with the 2'-hydroxyl group of ribonucleotides, thereby preventing their incorporation into the DNA strand. nih.govresearchgate.net This mechanism is a primary determinant of sugar selectivity. nih.gov Studies using nucleotide analogs with modified sugar moieties have demonstrated that these interactions are critical for fidelity. d-nb.info Even subtle changes to the sugar structure can significantly impact the efficiency and accuracy of nucleotide incorporation, highlighting the importance of a snug fit within the active site. nih.gov

The fidelity of DNA synthesis is a multi-step process, and the contribution of sugar-enzyme interactions is significant at each step.

Mechanisms of DNA Polymerase Fidelity
MechanismDescription
Base Pair RecognitionThe active site of the polymerase is shaped to accommodate the geometry of correct Watson-Crick base pairs (A-T, G-C). youtube.com
Kinetic SelectivityThe rate of incorporation for the correct nucleotide is thousands of times faster than for an incorrect one. youtube.com
ProofreadingA 3' to 5' exonuclease activity removes mismatched nucleotides immediately after their incorporation. patsnap.comthermofisher.com
Sugar-Enzyme Interactions (Steric Gate)A bulky residue in the active site prevents the incorporation of ribonucleotides by clashing with their 2'-hydroxyl group. nih.govresearchgate.net

Polymerase processivity refers to the number of nucleotides an enzyme can incorporate in a single binding event with the DNA template. wikipedia.orgwikipedia.org High processivity is crucial for efficient DNA replication. wikipedia.org The presence of nucleotide analogs, including dinucleotides like this compound and its derivatives, can influence the processivity of DNA polymerases.

The structure of the nucleotide analog, including modifications to the base, sugar, or phosphate (B84403) group, can affect its interaction with the polymerase and, consequently, the enzyme's processivity. nih.gov For instance, analogs that are readily incorporated may not significantly hinder the polymerase's movement along the template. However, analogs that are poor substrates can cause the polymerase to stall or dissociate, thereby reducing its processivity. nih.gov The effect of an analog on processivity can also depend on the specific DNA polymerase, as different polymerases exhibit varying tolerances for nucleotide analogs. nih.gov The use of nucleotide analogs has become a valuable tool for probing the mechanisms of DNA polymerases and understanding how these enzymes interact with their substrates. nih.gov

Phosphodiesterase and Nucleotidase Activities

The metabolism of this compound involves the action of phosphodiesterases and nucleotidases, which cleave the phosphodiester and phosphate bonds, respectively.

Snake venom phosphodiesterase (svPDE) is an exonuclease that catalyzes the hydrolysis of phosphodiester bonds in polynucleotides, starting from the 3'-end to release 5'-mononucleotides. mdpi.com This enzyme can hydrolyze a wide range of nucleotides. mdpi.com The hydrolysis of this compound by svPDE would yield thymidine (B127349) 5'-monophosphate. The kinetics of svPDE have been studied with various substrates, including synthetic nucleotide analogs. nih.govresearchgate.net The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of metal ions. researchgate.netmdpi.com

Kinetic parameters for the hydrolysis of various substrates by snake venom phosphodiesterase are presented below.

Kinetic Parameters of Snake Venom Phosphodiesterase
SubstrateKm (mM)Vmax (µmol/min/mg)Source Organism of Venom
3-Pyridyl thymidine 5'-phosphate---
ATP--Naja atra
ADP--Naja atra
NAD+--Naja atra

Cytosolic 5'-nucleotidases are a group of enzymes that catalyze the dephosphorylation of nucleoside 5'-monophosphates to their corresponding nucleosides. nih.gov There are several isoforms of cytosolic 5'-nucleotidases, each with distinct substrate specificities. nih.gov Cytosolic 5'-nucleotidase III (cN-III), for example, shows a preference for pyrimidine 5'-mononucleotides like UMP and CMP. nih.govresearchgate.net Given that this compound is composed of thymidine monophosphates, it is plausible that its breakdown products would be substrates for cN-III.

The activity of these enzymes is crucial for maintaining the balance of nucleotide pools within the cell. nih.gov The dephosphorylation of thymidine 5'-monophosphate (a product of svPDE action on this compound) would yield thymidine and inorganic phosphate. The substrate specificity of these enzymes is determined by specific interactions within their active sites, including π-stacking with aromatic residues and hydrogen bonding with conserved amino acids. nih.gov

The relative substrate specificities of different cytosolic 5'-nucleotidases are summarized in the table below.

Substrate Specificity of Cytosolic 5'-Nucleotidases
EnzymePreferred SubstratesLess Preferred Substrates
Cytosolic 5'-nucleotidase I (cN-I)AMPIMP, GMP
Cytosolic 5'-nucleotidase II (cN-II)IMP, GMPAMP, UMP
Cytosolic 5'-nucleotidase III (cN-III)UMP, CMPIMP

Data compiled from multiple sources. nih.govnih.govresearchgate.netsemanticscholar.org

Interactions with Kinases and Phosphorylating Enzymes

This compound, as a dinucleotide, can interact with a variety of kinases and phosphorylating enzymes that typically act on mononucleotides or nucleic acid polymers. The nature of these interactions, including whether the dinucleotide acts as a substrate, an inhibitor, or an allosteric modulator, is dependent on the specific enzyme's active site architecture and mechanism.

While direct kinetic studies on this compound with these kinases are not extensively documented, studies on analogous dinucleotide structures provide insight into potential interactions. For instance, thymidine analogs have been shown to competitively inhibit thymidine kinase 2 (TK2). nih.gov The presence of a dinucleotide structure could sterically hinder proper binding within the active site of these kinases, which are optimized for single nucleoside or nucleotide substrates. This could lead to competitive inhibition if the thymidine moieties of the dinucleotide can still access the binding pocket.

Ribonuclease A (RNase A), an endoribonuclease that cleaves single-stranded RNA at the 3'-end of pyrimidine residues, serves as a well-studied model for enzyme-dinucleotide interactions. proteopedia.org The catalytic activity of RNase A is influenced by interactions with both the pyrimidine and the adjacent purine (B94841) base of a dinucleotide substrate. researchgate.net The enzyme's active site has subsites that accommodate the nucleotide units, and the efficiency of cleavage is dependent on the sequence. researchgate.net Although this compound is a deoxynucleotide, its phosphodiester bond is analogous to the substrate of RNase A. Studies on the cleavage of dinucleotide substrates by RNase A reveal that the catalytic efficiency, represented by kcat/Km, is sensitive to the substrate's length and sequence. raineslab.comraineslab.com

Below is a data table summarizing the kinetic parameters of Ribonuclease A with various dinucleotide substrates, which can serve as a reference for understanding the potential interaction with this compound.

Kinetic Parameters of Ribonuclease A with Dinucleotide Substrates
Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
CpA--6.4 x 10⁶ raineslab.com
UpA--3.0 x 10⁶ raineslab.com
6-FAM–dArUdAdA–6-TAMRA--3.6 x 10⁷ raineslab.com

Modulation of Enzyme Activity by this compound and its Derivatives

This compound and its synthetic derivatives have the potential to modulate the activity of various enzymes involved in nucleic acid metabolism. This modulation can occur through competitive, non-competitive, or allosteric inhibition, or in some cases, activation of enzymatic function.

The activity of thymidine kinase can be modulated by thymidine analogs. nih.gov For example, 5'-aminothymidine, a non-toxic analog, can interfere with the feedback inhibition of thymidine kinase by TTP. nih.gov This suggests that derivatives of this compound, particularly those with modifications at the 5' position, could similarly modulate thymidine kinase activity. Synthetic analogs such as 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd), α,β-methylenethymidine diphosphate (B83284) (α,β-MTDP), and α,β-methylenethymidine triphosphate (α,β-MTTP) have been shown to inhibit thymidine kinase with varying potencies. nih.gov

The table below presents the inhibition constants (Ki) of these thymidine analogs against thymidine kinase.

Inhibition of Thymidine Kinase by Thymidine Analogs
InhibitorKi (M)Reference
5'-amino-5'-deoxythymidine (5'-AdThd)9.2 x 10⁻⁵ nih.gov
α,β-methylenethymidine diphosphate (α,β-MTDP)2.3 x 10⁻⁵ nih.gov
α,β-methylenethymidine triphosphate (α,β-MTTP)1.8 x 10⁻⁵ nih.gov

Furthermore, derivatives of thymidine monophosphate can modulate the activity of DNA polymerases and their associated 3' to 5' exonuclease (proofreading) activity. nih.govneb.com For instance, 3'-azido-3'-deoxythymidine 5'-monophosphate (AZT-MP) has been demonstrated to inhibit the 3' to 5' exonuclease activity of calf thymus DNA polymerase delta. nih.gov Another analog, 3'-amino-3'-deoxythymidine-5'-monophosphate (AMT-MP), was found to be a more potent inhibitor of this exonuclease activity. nih.gov This inhibition can lead to an increase in the incorporation of nucleotide analogs into DNA, which is a mechanism exploited by some antiviral and anticancer drugs. nih.gov The presence of thymine hydrates in DNA, a form of modification, can also partially inhibit the activity of DNA polymerase I. nih.gov

The ability of DNA polymerases to bypass lesions in the DNA template, such as those caused by thymine glycols, can be influenced by the 3'-5' exonuclease activity of the polymerase. nih.gov Inhibition of this proofreading function by derivatives of this compound could therefore modulate the fidelity of DNA replication and repair processes. nih.gov

Fixed conformation nucleoside analogues have been shown to selectively modulate the activity of different DNA polymerases. nih.gov This suggests that introducing conformational constraints into the structure of this compound could lead to derivatives with specific modulatory effects on various DNA polymerases, potentially leading to the development of targeted therapeutic agents. nih.govfrontiersin.org

Molecular Recognition and Non Covalent Interactions of Thymidylyl 3 5 3 Thymidylic Acid

Base Pairing Specificity and Thermodynamic Contributions

Thymidylyl-(3'-5')-3'-thymidylic acid (TpT), a dinucleotide composed of two thymidine (B127349) units, primarily engages in base pairing with its complementary dinucleotide, adenylyl-(3'-5')-adenosine (B1141588) (ApA), through Watson-Crick hydrogen bonds. The specificity of this interaction is fundamental to the structure of DNA, where thymine (B56734) (T) selectively pairs with adenine (B156593) (A). This T-A pairing involves the formation of two specific hydrogen bonds. news-medical.net

While the canonical Watson-Crick pairing with adenine is predominant, non-canonical pairings involving thymine can also occur. Under certain structural conditions, such as in a T-T mismatch, a "wobble" base pair can form. nih.govnih.gov X-ray diffraction studies of thymidylyl-3',5'-thymidine have suggested a helical structure where a thymine from one molecule forms 'wobble' type hydrogen bonds with the second thymine of an adjacent molecule. nih.govnih.gov However, such pairings are thermodynamically less stable than the canonical T-A pair. Modifications to the thymine base, such as the introduction of thymidine glycol, can further destabilize the DNA double helix, leading to a significant decrease in the melting temperature (Tm) due to the loss of aromaticity and changes in hydrophilicity. rsc.org

The thermodynamic parameters for nearest-neighbor interactions in DNA have been extensively studied. The (TpA/ApT) step, which is structurally related to the interactions within a TpT-ApA duplex context, provides insight into the stability of these sequences.

Thermodynamic Parameters for DNA Duplex Formation
Nearest-Neighbor Dinucleotide StepEnthalpy (ΔH°) (kJ/mol)Entropy (ΔS°) (J/mol·K)
AA/TT-33.1-92.9
AT/TA-30.1-85.4

Hydrogen Bonding Networks within Dinucleotides and Oligonucleotide Contexts

Hydrogen bonds are central to the molecular recognition properties of this compound. The most significant hydrogen bonding network is formed when TpT is part of a DNA duplex, pairing with a complementary ApA strand. In this Watson-Crick arrangement, each thymine base forms two specific hydrogen bonds with an adenine base: one between the N3-H of thymine and the N1 of adenine, and another between the O2 of thymine and the N6-H of adenine. news-medical.net While individually weaker than covalent bonds, the collective effect of these hydrogen bonds across a DNA strand provides substantial stability to the double helix. news-medical.net

Within the single-stranded TpT molecule itself, the potential for stable intramolecular hydrogen bonds between the two thymine bases is limited. However, the molecule's conformation is influenced by hydrogen bonding between the sugar-phosphate backbone and the surrounding water molecules. youtube.com The hydroxyl groups of the deoxyribose sugars and the phosphate (B84403) group can act as both hydrogen bond donors and acceptors, creating a dynamic network with the aqueous environment. youtube.com

In specific contexts, TpT can participate in non-canonical hydrogen bonding schemes. X-ray diffraction studies have indicated the possibility of intermolecular T-T "wobble" pairing in crystalline or fibrous forms of TpT. nih.govnih.gov This involves a different hydrogen bonding pattern than the standard Watson-Crick pairing and results in a distinct helical structure. nih.gov The formation of such alternative hydrogen bonding networks highlights the conformational flexibility of the dinucleotide outside the constraints of a canonical double helix.

Intermolecular Interactions with Nucleic Acids and Proteins

Binding to Single-Stranded DNA-binding Proteins and Antibodies

Thymidine-rich sequences, including repeats of the TpT motif, are recognized and bound by various proteins, particularly single-stranded DNA-binding proteins (SSBs). SSBs are essential for DNA replication, repair, and recombination, and they often bind to ssDNA with high affinity but little sequence specificity. rockefeller.eduuclouvain.be However, the binding can be influenced by the structural properties of the ssDNA. For example, the herpes simplex virus 1-encoded protein ICP8 is an SSB that binds specifically to single-stranded DNA, with a stoichiometry of approximately one protein molecule per 12 nucleotides, and plays a direct role in viral DNA replication. rockefeller.edu The interaction of such proteins with a simple dinucleotide like TpT would primarily involve the phosphate backbone and the exposed thymine bases.

Antibodies can also be generated to specifically recognize nucleic acid structures. While many anti-DNA antibodies associated with autoimmune diseases bind through electrostatic interactions with the phosphate backbone, more specific antibodies can be developed that recognize particular bases or modified nucleotides. nih.gov High-affinity binding is often mediated by arginine residues in the antibody's complementarity-determining regions (CDRs) interacting with the bases or phosphate groups. nih.gov The generation of monoclonal antibodies specific for a TpT sequence would involve using this dinucleotide as part of the antigen, allowing for the selection of binders that recognize the specific shape and chemical features of the two adjacent thymine bases.

Electrostatic Interactions with Charged Biomolecules

The phosphodiester backbone of this compound carries a negative charge at physiological pH. youtube.com This charge is a dominant feature in its intermolecular interactions, particularly with positively charged biomolecules. The electrostatic repulsion between adjacent phosphate groups is a significant force influencing the conformation and bending of DNA. oup.comnih.gov

This negative charge facilitates strong electrostatic interactions with cationic partners. These can include:

Metal Ions: Divalent cations like magnesium (Mg²⁺) are known to bind to the phosphate backbone, shielding the negative charges and stabilizing DNA structures. news-medical.net

Polyamines: Naturally occurring polyamines with multiple positive charges can interact with and condense DNA.

Proteins: DNA-binding proteins frequently utilize positively charged amino acid residues, such as lysine (B10760008) and arginine, to interact with the phosphate backbone. news-medical.netoup.com These electrostatic "hot spots" can help recruit the protein to the DNA and play a role in the initial, non-specific binding before specific contacts with the bases are formed. oup.com Studies on various DNA-binding domains show that residues like arginine and threonine make direct contact with the DNA phosphate backbone. oup.com This interaction is crucial for the stability of protein-DNA complexes and can be modulated by the ionic strength of the surrounding environment. nih.gov

Summary of Key Intermolecular Interactions
Interaction TypeInteracting PartnerDescription
Watson-Crick H-BondingAdenineForms two specific hydrogen bonds for T-A base pairing.
Stacking InteractionsAdjacent BasesHydrophobic and van der Waals forces between planar thymine rings.
Electrostatic AttractionCations (Mg²⁺), Lysine/Arginine residuesInteraction between the negatively charged phosphate backbone and positive charges.
Protein RecognitionSSBs, AntibodiesBinding to the sugar-phosphate backbone and exposed thymine bases.

Degradation Pathways and Stability of Thymidylyl 3 5 3 Thymidylic Acid

Enzymatic Degradation Mechanisms and Products

The phosphodiester bond in Thymidylyl-(3'-5')-3'-thymidylic acid is susceptible to enzymatic hydrolysis by nucleases. These enzymes catalyze the cleavage of the phosphodiester backbone, resulting in the release of its constituent mononucleotides. Various exonucleases and endonucleases can act on this substrate. For instance, venom exonucleases and spleen exonucleases are capable of hydrolyzing dinucleoside monophosphates to their corresponding monomers. nih.gov A combination of enzymes such as venom exonuclease, deoxyribonuclease I, and alkaline phosphatase can completely hydrolyze modified nucleic acids to nucleosides. nih.gov Similarly, a combination of spleen exonuclease, deoxyribonuclease II, and alkaline phosphatase achieves the same result. nih.gov

The general mechanism of enzymatic hydrolysis involves the nucleophilic attack on the phosphorus atom of the phosphodiester linkage, leading to the breaking of a P-O bond. The specific products of the enzymatic degradation of this compound are two molecules of 3'-thymidylic acid or 5'-thymidylic acid, depending on the type of nuclease and the position of cleavage (either at the 3' or 5' side of the phosphate (B84403) group).

Table 1: Enzymes Involved in the Degradation of Dinucleoside Monophosphates
Enzyme ClassSpecific ExamplesActionPrimary Products from this compound
ExonucleasesVenom Exonuclease, Spleen ExonucleaseCleaves phosphodiester bonds from the ends of a polynucleotide chain.Thymidine (B127349) 5'-monophosphate or Thymidine 3'-monophosphate
EndonucleasesDeoxyribonuclease I (DNase I), Micrococcal NucleaseCleaves phosphodiester bonds within a polynucleotide chain.Not applicable for a dinucleotide, but acts on larger DNA strands containing this sequence.
PhosphatasesAlkaline PhosphataseRemoves phosphate groups from mononucleotides.Thymidine (if acting on the monophosphate products)

Photoproduct Formation and Repair Pathways in Thymidylyl-(3'-5')-thymidine

Exposure to ultraviolet (UV) radiation, particularly in the UVB range (280–320 nm), can induce photochemical reactions in Thymidylyl-(3'-5')-thymidine, leading to the formation of dimeric photoproducts. nih.gov These lesions represent a significant form of DNA damage. nih.gov

The two major types of photoproducts formed between adjacent thymine (B56734) bases are the cyclobutane (B1203170) pyrimidine (B1678525) dimer (CPD) and the (6-4) pyrimidine-pyrimidone photoproduct ((6-4)PP). nih.gov

Cyclobutane Pyrimidine Dimers (CPDs): These are the most common lesions formed upon UV irradiation. nih.gov They result from the formation of two covalent bonds between the C5 and C6 atoms of the adjacent thymine rings, creating a four-membered cyclobutane ring. oup.com The cis-syn isomer is the major CPD formed. photobiology.com This dimerization causes a kink in the DNA strand. abeomics.com

(6-4) Pyrimidine-Pyrimidone Photoproducts ((6-4)PPs): These photoproducts are formed through a covalent bond between the C6 position of the 5'-thymine and the C4 position of the 3'-thymine. nih.gov The formation of (6-4)PPs involves an oxetane (B1205548) intermediate. nih.gov The (6-4) photoproduct can further undergo photoisomerization upon exposure to longer wavelength UV light (around 313 nm) to form its Dewar valence isomer. nih.govnih.gov

The formation of these photoproducts disrupts the normal base pairing and helical structure of DNA, thereby interfering with replication and transcription. nih.govabeomics.com

Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of these UV-induced lesions. The primary pathway for the removal of CPDs and (6-4)PPs in humans is Nucleotide Excision Repair (NER). nih.govyoutube.com This multi-step process involves the recognition of the DNA lesion, excision of a short oligonucleotide containing the damage by endonucleases, synthesis of a new DNA strand by a DNA polymerase, and finally, ligation of the newly synthesized segment by a DNA ligase. nih.govabeomics.com Some organisms also possess a photoreactivating enzyme called photolyase, which can directly reverse CPDs in a light-dependent manner, though this enzyme is absent in placental mammals. abeomics.com

If left unrepaired, UV-induced photoproducts can be mutagenic. When the replication machinery encounters these lesions, it may stall or insert incorrect bases opposite the damaged site, a process known as translesion synthesis (TLS). jst.go.jp

The mutagenic potential of CPDs and (6-4)PPs differs. The (6-4) photoproduct is considered to be more mutagenic than the CPD. nih.govoup.com It primarily induces 3'-T→C substitutions. nih.govoup.com While CPDs are more frequent, they are often bypassed more accurately by specialized TLS polymerases like DNA polymerase η (Pol η), which preferentially incorporates two adenine (B156593) bases opposite a T-T dimer, thus being largely error-free. pnas.orgresearchgate.net However, other polymerases, such as DNA polymerase ι (Pol ι), can bypass CPDs in a highly erroneous manner, frequently misinserting T or G opposite the 3' thymine of the dimer. nih.govnih.gov

Table 2: Characteristics and Mutagenic Potential of Major UV-Induced Photoproducts in Thymidylyl-(3'-5')-thymidine
PhotoproductStructural FeatureRelative FrequencyPrimary Mutational SignatureKey Repair Pathway (Humans)
Cyclobutane Pyrimidine Dimer (CPD)Cyclobutane ring between adjacent thymines. oup.comMajor photoproduct. nih.govLess mutagenic; can be bypassed accurately by Pol η. oup.compnas.orgresearchgate.netNucleotide Excision Repair (NER). nih.gov
(6-4) Pyrimidine-Pyrimidone Photoproduct ((6-4)PP)Covalent bond between C6 of 5'-T and C4 of 3'-T. nih.govLess frequent than CPDs. nih.govHighly mutagenic; primarily causes 3'-T→C transitions. nih.govoup.comNucleotide Excision Repair (NER). nih.gov

Chemical Stability of the Phosphodiester Linkage under Various Conditions

The phosphodiester bond is the backbone of nucleic acids and is remarkably stable under physiological conditions. nih.gov The half-life for the spontaneous, non-enzymatic hydrolysis of a phosphodiester bond in DNA at 25°C and neutral pH is estimated to be around 30 million years. nih.govrsc.org This stability is crucial for the long-term storage of genetic information.

However, the stability of the phosphodiester linkage can be influenced by various chemical conditions, such as pH and temperature.

pH: The phosphodiester bond is susceptible to hydrolysis under both acidic and alkaline conditions, although it is more stable at neutral pH. In alkaline conditions, hydroxide (B78521) ions can act as a nucleophile, attacking the phosphorus atom and leading to cleavage of the P-O bond. ufl.edu While generally inert under alkaline conditions at room temperature, studies have shown that CPD lesions can undergo a water addition at the C4=O group, though this does not typically lead to hydrolysis. purdue.edupurdue.edu

Temperature: Higher temperatures accelerate the rate of hydrolytic cleavage of the phosphodiester bond.

Metal Ions: Certain metal ions can catalyze the hydrolysis of phosphodiester bonds. For example, Ce(IV) ions have been shown to cleave phosphodiester linkages in both acidic and basic conditions, with neutral solutions being most favorable.

The phosphodiester bonds in RNA are significantly more labile than those in DNA due to the presence of the 2'-hydroxyl group on the ribose sugar, which can act as an intramolecular nucleophile to facilitate transesterification. nih.gov

Radiation-Induced Degradation Products and Their Analysis

Ionizing radiation, such as gamma rays, can cause a wide range of damage to DNA, including the degradation of this compound. The interaction of ionizing radiation with water molecules in the cellular environment generates highly reactive species, primarily hydroxyl radicals (•OH), which are major mediators of indirect radiation damage.

Gamma-radiolysis of DNA can lead to the formation of various degradation products, including base and sugar modifications, single- and double-strand breaks, and DNA-protein cross-links. In the context of thymidine residues, hydroxyl radicals can react to form products such as thymine glycol and 5-hydroxy-6-hydrothymidine. A significant, though minor, product of ionizing radiation is the formation of interstrand cross-links. nih.gov Studies have shown that gamma-radiolysis can produce interstrand cross-links that involve thymidine. nih.govacs.org One identified mechanism involves the formation of a 5-(2'-deoxyuridinyl)methyl radical, which then reacts with an opposing deoxyadenosine (B7792050) residue. nih.govacs.org These cross-links can have profound effects on DNA replication and transcription. nih.gov

The analysis of these radiation-induced degradation products often involves techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and gas chromatography-mass spectrometry (GC-MS) to separate and identify the various modified bases and nucleosides.

Applications of Thymidylyl 3 5 3 Thymidylic Acid in Advanced Molecular Biology Research

Design of Model Systems for Nucleic Acid Structure and Dynamics Studies

The simplicity of Thymidylyl-(3'-5')-3'-thymidylic acid allows it to serve as an ideal model system for investigating the fundamental structural properties and conformational dynamics of DNA. By studying this small, defined unit, researchers can extrapolate key principles applicable to much larger and more complex nucleic acid polymers.

Crystal structure analysis of the related dinucleotide, sodium thymidylyl-(5'->3')-thymidylate-5', has provided significant insights into DNA conformation. nih.gov X-ray diffraction studies revealed that the planes of the two thymine (B56734) bases are not parallel but are tilted by 38 degrees relative to each other. nih.gov The structure is maintained by an extensive network of hydrogen bonds involving the bases, water molecules, phosphate (B84403) groups, and sodium ions, although no base-base hydrogen bonding occurs. nih.gov These detailed structural parameters are crucial for interpreting DNA fiber diffraction patterns and refining models of possible DNA structures. nih.gov

Furthermore, this dinucleotide is instrumental in studying how DNA structure is affected by external factors, such as ultraviolet (UV) radiation. Photolysis of thymidylyl-(3'-5')-thymidine (TpT) is a classic model for UV-induced damage, leading to the formation of various cyclobutane (B1203170) photodimers. nih.govnih.gov The precise characterization of these damaged structures using techniques like NMR spectroscopy and X-ray crystallography provides a foundational understanding of the conformational changes that DNA undergoes upon damage, which is essential for understanding the subsequent repair processes. nih.gov

Table 1: Structural Parameters of a Thymidine (B127349) Dinucleotide Model System nih.gov
Structural FeatureObservation
Thymine Base OrientationPlanes are tilted 38 degrees with respect to each other.
Hydrogen BondingExtensive network involving bases, water, phosphates, and sodium ions.
Base-Base InteractionNo direct base-base hydrogen bonding observed in the crystal structure.
Conformational ConsistencyHigh degree of consistency between the two mononucleotide halves.

Probing DNA Polymerase Mechanisms and Fidelity

DNA polymerases are responsible for replicating the genome with extraordinary accuracy. The fidelity of these enzymes—their ability to select the correct nucleotide and correct errors—is fundamental to maintaining genetic integrity. nih.govyoutube.com this compound, as part of a larger, synthetic oligonucleotide template or primer, is a key tool for dissecting the mechanisms that ensure this high fidelity.

Researchers design specific DNA substrates to test the two primary mechanisms of polymerase fidelity: nucleotide selectivity and proofreading. nih.govnih.gov

Nucleotide Selectivity: This refers to the enzyme's ability to preferentially bind and incorporate the nucleotide that is correctly paired with the template base. By placing a thymidine dimer within a template strand, scientists can measure the rate at which a polymerase incorporates the correct base (adenine) versus an incorrect one.

Proofreading: Many high-fidelity DNA polymerases possess a 3'→5' exonuclease activity that acts as a "proofreading" function. nih.govnih.gov If an incorrect nucleotide is accidentally incorporated, the polymerase can pause, excise the mismatched base, and re-attempt synthesis. nih.gov Synthetic DNA containing a terminal mismatch adjacent to a thymidine residue can be used to directly measure this exonuclease activity. For instance, studies have shown that Taq polymerase lacks this proofreading capability, as it does not efficiently remove a mismatched base before proceeding with polymerization, unlike enzymes with robust proofreading such as the Klenow fragment. 34.237.233

The error rate, or the frequency of mistakes made by a polymerase, is a critical parameter determined in these assays. High-fidelity replicative polymerases typically have error rates of less than one mistake per 10,000 incorporation events, and this accuracy is further enhanced by proofreading. nih.govnih.gov

Table 2: Contribution of Fidelity Mechanisms to DNA Replication Accuracy nih.gov
Fidelity MechanismContribution to AccuracyTypical Error Rate Reduction Factor
Polymerase SelectivityInitial selection of the correct dNTP.1 in 10,000 - 100,000 nucleotides
Exonucleolytic ProofreadingRemoval of misincorporated nucleotides.100 to 1,000-fold improvement
Post-replication Mismatch RepairCorrection of errors that escape proofreading.100 to 1,000-fold improvement

Development and Optimization of Oligonucleotide Synthesis Methodologies

The ability to chemically synthesize DNA strands of a defined sequence is a cornerstone of modern molecular biology. The development of these methods began with foundational work on the synthesis of simple linkages, such as that in thymidylyl-(3'-5')-thymidine. diva-portal.org This dinucleotide remains a benchmark compound for developing and optimizing new synthesis protocols, particularly the widely used phosphoramidite (B1245037) method. utupub.fi

The phosphoramidite method involves a four-step cycle for each nucleotide added to the growing chain, which is attached to a solid support. utupub.fi

Detritylation: Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group.

Coupling: Activation of a phosphoramidite monomer (the next base to be added) and its reaction with the exposed 5'-hydroxyl group.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles, which would result in deletion mutations.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester linkage using an oxidizing agent like iodine.

The synthesis of a simple target like this compound is used to evaluate the efficiency of each step. The stepwise coupling yield is a critical metric; even a small decrease in efficiency can lead to a significant reduction in the amount of full-length product for longer oligonucleotides. utupub.fi By synthesizing this dinucleotide with new reagents, protecting groups, or activators, chemists can quickly assess the impact of these changes on yield and purity, thereby optimizing protocols for the reliable synthesis of high-quality DNA. diva-portal.orgmdpi.com

Table 3: The Four-Step Cycle of Phosphoramidite Oligonucleotide Synthesis utupub.fi
StepPurposeKey Reagents
1. DetritylationExposes the 5'-hydroxyl for the next coupling reaction.Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA)
2. CouplingForms the internucleotide bond.Nucleoside phosphoramidite, Activator (e.g., Tetrazole)
3. CappingBlocks unreacted chains to prevent insertions/deletions.Acetic anhydride, N-methylimidazole
4. OxidationStabilizes the phosphite triester to a phosphate triester.Iodine, water, pyridine

Investigating DNA Damage and Repair Processes

DNA is constantly subjected to damage from endogenous and exogenous sources, with UV radiation from sunlight being a major environmental threat. purdue.edu UV light predominantly causes the formation of covalent linkages between adjacent pyrimidine (B1678525) bases, creating cyclobutane pyrimidine dimers (CPDs). purdue.edugenelink.com The thymidylyl-(3'-5')-thymidine dinucleotide is the simplest and most-studied model system for understanding the formation, structure, and repair of these thymine-thymine CPDs. nih.govgenelink.com

Irradiation of TpT leads to the formation of several distinct photoproducts, including the cis-syn, trans-syn-I, and the less common trans-syn-II cyclobutane dimers. nih.govgenelink.com These bulky lesions cause significant distortion in the DNA double helix, which can block replication and transcription, potentially leading to cell death if not repaired. genelink.com

By incorporating a site-specifically synthesized TpT dimer into an oligonucleotide, researchers can investigate the intricate cellular machinery responsible for DNA repair. Two primary pathways that repair CPDs are:

Photoreactivation: A process mediated by the enzyme photolyase, which uses visible light to directly reverse the cyclobutane ring, restoring the original thymine bases. genelink.com

Nucleotide Excision Repair (NER): A more complex pathway that recognizes the helical distortion caused by the dimer, excises a short stretch of the damaged strand, and uses the intact complementary strand as a template to synthesize a replacement patch. genelink.com

Studies using TpT and its photodimers have been fundamental in identifying the specific structures of these lesions and in elucidating how repair enzymes recognize and act upon them. nih.govpurdue.edu

Table 4: Major Photoproducts of Thymidylyl-(3'-5')-thymidine (TpT) nih.govgenelink.com
PhotoproductStereochemistrySignificance
cis-syn Cyclobutane DimerThe two thymine rings are fused in a cis-syn configuration.The most common UV-induced DNA lesion.
trans-syn-I Cyclobutane DimerThe thymine rings are fused in a trans-syn configuration.A less frequent but significant photoproduct.
trans-syn-II Cyclobutane DimerA diastereomer of the trans-syn-I dimer.A minor product identified through detailed photochemical studies. nih.gov
(6-4) PhotoproductA covalent bond between the C6 of the 5' thymine and C4 of the 3' thymine.Another major type of UV-induced lesion, though less frequent than CPDs.

Functional Probes in Enzymology and Biochemical Assays

The well-defined structure of this compound and its derivatives makes them excellent functional probes for studying the activity, specificity, and mechanism of various enzymes that interact with DNA. These dinucleotides can be used as substrates, inhibitors, or structural scaffolds for designing more complex molecular probes.

As a substrate, the dinucleotide can be used in assays for nucleases and phosphodiesterases, which cleave the phosphodiester bond. By monitoring the rate of cleavage, researchers can determine the enzyme's kinetic parameters. For example, the biosynthesis of thymidylic acid is studied using spectrophotometric assays. nih.gov

More advanced applications involve chemically modifying the dinucleotide to create specific probes. For instance, dithymidylyl-3',5'-phosphorofluoridate and -phosphorothiofluoridate have been synthesized and tested for their ability to inhibit enzymes like snake venom phosphodiesterase and alkaline phosphatase. nih.gov While these particular compounds were found to be hydrolytically unstable and not potent inhibitors, the study demonstrates the principle of using the dinucleotide backbone to design and screen for enzyme inhibitors. nih.gov Similarly, oligonucleotides containing thymidine analogues like 5-bromo-2-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are used to tag newly synthesized DNA, acting as probes for cellular replication. nih.gov The fundamental chemistry of incorporating these analogues often relies on the same principles verified with standard thymidine dinucleotides.

Table 5: Applications of this compound and its Derivatives in Enzymology
Enzyme ClassApplicationExample
DNA PolymerasesSubstrate to probe fidelity and mechanism.Incorporation of TpT into a template to measure error rates. nih.gov34.237.233
DNA Repair Enzymes (e.g., Photolyase, NER endonucleases)Substrate to study recognition and repair of DNA damage.Use of an oligonucleotide containing a TpT cyclobutane dimer to assay for repair activity. genelink.com
Phosphodiesterases / NucleasesSubstrate for kinetic assays or scaffold for inhibitor design.Testing modified dinucleotides (e.g., phosphorofluoridates) as potential inhibitors. nih.gov
Thymidylate SynthetaseComponent in assays for nucleotide biosynthesis pathways.Spectrophotometric assay for enzyme purification and characterization. nih.gov

Future Directions and Emerging Research Avenues for Thymidylyl 3 5 3 Thymidylic Acid

Integration with Advanced Biophysical Techniques for Real-Time Dynamics

Future research will increasingly rely on sophisticated biophysical techniques to probe the real-time conformational dynamics of Thymidylyl-(3'-5')-3'-thymidylic acid. Methods such as Förster Resonance Energy Transfer (FRET) are poised to provide unprecedented insights. By incorporating fluorescent thymidine (B127349) analogs into dinucleotide structures, researchers can create FRET pairs to act as molecular rulers, monitoring the distance and orientation between the two thymine (B56734) bases. This approach can reveal transient conformational states and the kinetics of transitions between them, offering a more detailed picture of the dinucleotide's flexibility and how it is influenced by its environment.

Single-molecule spectroscopy is another powerful tool that will be pivotal in understanding the behavior of individual this compound molecules. This technique allows for the observation of dynamic events that are often obscured in ensemble measurements. By tracking individual molecules, researchers can identify discrete photodynamic steps and study ultrafast electronic and vibrational dynamics, providing a deeper understanding of the molecule's behavior at a quantum level.

Computational Modeling and Simulation of Dinucleotide Behavior and Interactions

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable for elucidating the behavior of dinucleotides like this compound at an atomic level. These simulations can model the intricate dance of the molecule in aqueous solution, revealing preferences for certain conformations and the energetic landscapes that govern its movements. By analyzing chemical shifts and coupling constants from simulations and comparing them with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, scientists can validate and refine their models.

Current research has utilized NMR to study the solution structure of d(TpT) and its analogs, indicating that the sugar moieties preferentially adopt an S-type conformation. Advanced simulations will build upon this by exploring a wider range of environmental conditions and interactions with other molecules. These computational studies are crucial for understanding how the local sequence of DNA influences its broader structure and function, and how modifications to the phosphodiester backbone or the sugar rings affect the dinucleotide's conformational freedom and base-pairing capabilities.

Parameterd(TpT)Modified Analog 1Modified Analog 2
Sugar Conformation Preferentially S-typeS-typeS-type
C4'-C5' Bond Freedom (γ+) 75%32%35%
Intramolecular Stacking PresentPoorPoor
Base Pairing Efficiency HighLess EfficientLess Efficient

This interactive table summarizes conformational data from comparative NMR studies of d(TpT) and its modified analogs, highlighting the impact of structural modifications on its biophysical properties.

Role in Synthetic Biology and Designer Nucleic Acid Constructs

In the burgeoning field of synthetic biology, this compound and its derivatives are fundamental building blocks for the creation of designer nucleic acid constructs. The predictability of Watson-Crick base pairing makes DNA, and by extension its constituent dinucleotides, an excellent material for programming the self-assembly of nanoscale objects.

One of the most exciting applications is in the field of DNA nanotechnology, including DNA origami and DNA bricks. In these approaches, short synthetic strands of DNA, composed of sequences of nucleotides including thymidine, are designed to fold and interlock into complex two- and three-dimensional shapes. These nanostructures have potential applications in targeted drug delivery, the creation of nanoscale reactors, and the templated assembly of other molecules. The thymidine dinucleotide, as a core component, plays a critical role in defining the structure and stability of these synthetic constructs. Future research will focus on incorporating modified thymidine dinucleotides to impart novel functionalities to these designer materials.

Exploration of Novel Enzymatic and Catalytic Transformations Involving this compound

The phosphodiester bond in this compound is a target for a variety of enzymes, and exploring novel enzymatic and catalytic transformations of this dinucleotide is a promising area of future research. While the cleavage of phosphodiester bonds by nucleases and their formation by ligases are well-understood in the context of long DNA strands, the specific kinetics and mechanisms involving the minimal d(TpT) substrate are less explored.

Q & A

Q. What are the established synthetic protocols for Thymidylyl-(3'-5')-3'-thymidylic acid, and how can they be optimized for yield and purity?

The synthesis of dinucleotides with 3'-5' linkages, such as this compound, was pioneered by Michelson and Todd (1955). Their method involves activating 5'-protected thymidine-3'-O-benzyl hydrogen phosphonate with N-chlorosuccinimide (NCS), followed by coupling with a 3'-protected thymidine. Post-synthetic steps include deprotection and purification via ion-exchange chromatography. Optimization strategies include adjusting reaction stoichiometry, solvent polarity (e.g., anhydrous pyridine), and temperature to minimize side reactions like hydrolysis. Analytical validation via HPLC or MALDI-TOF mass spectrometry ensures product integrity .

Q. What analytical techniques are critical for validating the structural integrity of synthetic this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm phosphodiester bond formation and sugar puckering conformations.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 260 nm monitors purity.
  • Mass Spectrometry : MALDI-TOF or ESI-MS verifies molecular weight and detects impurities.
  • X-ray Crystallography : Resolves 3D conformation, particularly for studying BI-DNA-like vs. AI-DNA-like conformers (e.g., backbone torsion angles in Table 5 of ) .

Q. How is this compound nomenclature standardized according to IUPAC guidelines?

The compound is systematically named based on its phosphate linkage (3'-5') between two thymidylic acid residues. The 5'-thymidylic acid refers to the 5'-phosphate group esterified to the deoxyribose hydroxyl, while the 3'-thymidylic acid denotes the 3'-linked residue. This aligns with IUPAC’s recommendations for nucleotide nomenclature, emphasizing the sugar-phosphate backbone orientation .

Advanced Research Questions

Q. How do chemical modifications (e.g., halogenation or thiophosphate substitution) alter the conformational dynamics of this compound?

Modifications like 5-chloro substitution (as in 5-chloro-2'-deoxyuridine monophosphate) induce steric and electronic effects that shift equilibrium between BI-DNA (C2'-endo sugar pucker) and AI-DNA (C3'-endo) conformers. Computational methods (e.g., molecular dynamics simulations) and experimental data (e.g., X-ray crystallography) reveal deviations in backbone torsion angles (e.g., ε and ζ angles in Table 5 of ). Thiophosphate substitutions increase nuclease resistance but reduce hydrogen-bonding stability .

Q. What role does this compound play in enzymatic pathways, such as thymidylate synthase inhibition?

Thymidylic acid derivatives are substrates for thymidylate synthase, which catalyzes the methylation of deoxyuridylic acid to thymidylic acid. Competitive inhibitors like 5-fluorouracil (5-FU) mimic thymidylic acid, disrupting DNA synthesis in rapidly dividing cells. Assays measuring enzyme kinetics (e.g., IC₅₀ via spectrophotometry) or metabolic flux analysis (e.g., radiolabeled ³H-thymidine incorporation) are used to study these interactions .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Discrepancies often arise from differences in experimental design:

  • Buffer Systems : Phosphate vs. Tris buffers affect hydrolysis rates at extreme pH (e.g., pH < 3 or > 10).
  • Temperature Gradients : Accelerated degradation studies (e.g., 40°C vs. 25°C) must account for non-linear Arrhenius behavior.
  • Analytical Sensitivity : Use UPLC-MS instead of traditional HPLC for low-concentration stability testing. Comparative meta-analyses of published data, coupled with controlled replication studies, are recommended .

Q. What strategies are effective for incorporating this compound into oligonucleotide probes for studying DNA repair mechanisms?

Site-specific incorporation requires:

  • Solid-Phase Synthesis : Phosphoramidite chemistry with protecting groups (e.g., dimethoxytrityl) for stepwise elongation.
  • Click Chemistry : Azide-alkyne cycloaddition to attach fluorophores or biotin tags for tracking repair intermediates.
  • Microscale Thermophoresis (MST) : Quantifies binding affinity to repair enzymes (e.g., DNA ligase III) in vitro. Validation via gel-shift assays or single-molecule FRET ensures functional integrity .

Methodological Resources

  • Synthesis Protocols : Michelson and Todd’s phosphotriester method ().
  • Conformational Analysis : X-ray crystallography and computational modeling ().
  • Enzymatic Assays : Radiolabeled substrate tracking ().
  • Nomenclature Standards : IUPAC guidelines for nucleotides ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.